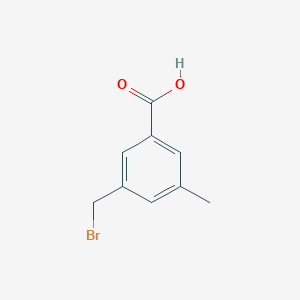

3-(Bromomethyl)-5-methylbenzoic acid

Description

Benzoic acid and its derivatives are a cornerstone of organic synthesis, widely recognized for their utility in creating a vast array of bioactive molecules and materials. semanticscholar.org Within this broad family, derivatives featuring halomethyl functionalities, such as a bromomethyl group (-CH2Br), are of particular importance. The reactivity of the carbon-bromine bond in the bromomethyl group makes these compounds valuable alkylating agents and versatile intermediates. nbinno.com

The presence of both a carboxylic acid and a reactive benzylic bromide on the same aromatic scaffold allows for sequential, regioselective modifications. The carboxylic acid can undergo esterification or amidation, while the bromomethyl group is susceptible to nucleophilic substitution. This dual reactivity is highly prized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.aiguidechem.com For example, derivatives of 3-bromomethylbenzoic acid are noted as valuable reactants in the synthesis of certain herbicides. google.com Similarly, 4-(bromomethyl)benzoic acid serves as a key intermediate in the synthesis of the antihypertensive agent Eprosartan. fishersci.be

While the broader class of halomethyl benzoic acids is well-documented, the specific compound 3-(Bromomethyl)-5-methylbenzoic acid is not extensively covered in publicly accessible scientific literature. Much of the available data pertains to its isomer, 3-bromo-5-methylbenzoic acid, where the bromine atom is directly attached to the aromatic ring. chemicalbook.comsigmaaldrich.comnih.gov The academic inquiry into this compound appears to be limited, suggesting it is a niche compound, likely utilized as a specialized intermediate rather than a widely studied molecule in its own right. Its properties and reactivity are therefore often inferred from closely related and more thoroughly investigated compounds.

Chemical Profile

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | Not conclusively available in literature |

Table 2: Physicochemical Properties (Comparison with a Related Compound)

| Property | This compound | 3-(Bromomethyl)benzoic acid |

| Appearance | Predicted to be a solid | Off-White Solid chemicalbook.com |

| Melting Point | Data not available | 151-152 °C chemicalbook.com |

| Boiling Point | Predicted: >300 °C | Predicted: 338.1±25.0 °C chemicalbook.com |

| Solubility | Predicted to be soluble in organic solvents like DMSO and Methanol (B129727) | Soluble in DMSO, Methanol chemicalbook.com |

Synthesis and Structural Elucidation

The targeted synthesis of this compound would logically start from its precursor, 3,5-dimethylbenzoic acid. The most established method for converting a benzylic methyl group into a bromomethyl group is through a free-radical bromination reaction.

Proposed Synthesis Route: Radical Bromination

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat, is the standard procedure for this type of transformation. masterorganicchemistry.com NBS is favored over molecular bromine (Br₂) for benzylic brominations as it maintains a low, steady concentration of bromine radicals, which suppresses competing electrophilic addition reactions on the aromatic ring. libretexts.org

The proposed synthesis would proceed as follows:

Initiation : The radical initiator decomposes under heat or light to form initial radicals.

Propagation : A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,5-dimethylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired this compound and a new bromine radical, which continues the chain reaction.

Termination : The reaction ceases when radicals combine with each other.

Careful control of stoichiometry (approximately one equivalent of NBS) is necessary to favor mono-bromination and avoid the formation of 3,5-bis(bromomethyl)benzoic acid.

The structure of the resulting product would be confirmed using standard spectroscopic techniques. In ¹H NMR spectroscopy, the appearance of a singlet integrating to two protons around δ 4.5 ppm would be indicative of the newly formed bromomethyl (-CH₂Br) group. The disappearance of one of the methyl group signals (originally a singlet integrating to three protons) would also confirm the reaction's success.

Applications in Organic Synthesis

As a bifunctional molecule, this compound is a potentially valuable intermediate in multi-step organic synthesis. Its utility stems from the differential reactivity of its two functional groups.

The primary application of such compounds is as building blocks for larger, more complex molecules. nbinno.com

Alkylation Reactions : The bromomethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution (Sₙ2) reactions. This allows for the attachment of a wide variety of moieties containing nucleophiles such as amines, alcohols, thiols, and carbanions, thereby building molecular complexity.

Derivatization of the Carboxylic Acid : The carboxylic acid group can be converted into esters, amides, or acid chlorides. This allows for another set of modifications, for instance, linking the molecule to a polymer backbone or another synthetic intermediate.

This dual functionality enables its use in the planned construction of targeted molecules, where different parts of the molecule can be assembled in a controlled, stepwise manner. While specific industrial or pharmaceutical applications for this compound are not widely reported, its structural motifs are relevant to the synthesis of agrochemicals and pharmacologically active compounds. guidechem.comfishersci.be

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWFVSJRNILHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611632 | |

| Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550367-75-4 | |

| Record name | 3-(Bromomethyl)-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 5 Methylbenzoic Acid and Its Precursors

Strategies for Regioselective Bromination of Aromatic Methyl Groups

Regioselective bromination of a specific methyl group on an aromatic ring, particularly in the presence of other reactive sites, is pivotal in the synthesis of compounds like 3-(Bromomethyl)-5-methylbenzoic acid. The method of choice is typically a free-radical halogenation that favors the benzylic position over the aromatic ring.

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals, which minimizes competitive ionic bromination of the aromatic ring. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism.

The process is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by a radical initiator or light, to generate a bromine radical (Br•). numberanalytics.com This highly reactive bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, which is favored due to the resonance stabilization of the resulting benzyl (B1604629) radical. organic-chemistry.org This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS reacting with trace HBr) to form the desired bromomethyl product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comorganic-chemistry.org

The selectivity and efficiency of benzylic bromination with NBS are highly dependent on the reaction conditions. numberanalytics.com Key factors include the choice of solvent, the type of radical initiator, and the reaction temperature. wikipedia.org

Radical Initiators: The reaction requires an initiator to start the radical chain process. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. wikipedia.org These molecules readily decompose upon heating or irradiation with UV light to produce radicals, which then initiate the NBS bromination cycle. wikipedia.orgnumberanalytics.com For instance, a procedure for preparing 3-(bromomethyl)benzoic acid involves refluxing m-methyl-benzoic acid with NBS and AIBN in carbon tetrachloride. prepchem.com

Solvents: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile (B52724) are typically used. organic-chemistry.org CCl₄ was historically the solvent of choice because NBS is sparingly soluble in it, which helps maintain the low bromine concentration necessary for selectivity. organic-chemistry.org However, due to environmental concerns, other solvents like acetonitrile are now more commonly used. organic-chemistry.org

Temperature and Light: The reaction is typically carried out under reflux or with photochemical initiation (irradiation with light). wikipedia.orgnumberanalytics.com Heat or light provides the energy for the homolytic cleavage of the initiator and the bromine molecule, driving the radical process. masterorganicchemistry.comnumberanalytics.com However, temperatures must be controlled, as excessively high temperatures can lead to side reactions. google.com

The interplay of these factors determines the yield and purity of the desired bromomethyl product.

| Factor | Condition | Effect on Selectivity |

| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂/Br•, favoring benzylic substitution over aromatic addition. masterorganicchemistry.com |

| Initiator | AIBN, Benzoyl Peroxide | Initiates the radical chain reaction upon heating or UV irradiation. wikipedia.org |

| Solvent | Carbon Tetrachloride, Acetonitrile | Non-polar solvents are preferred to minimize ionic side reactions. organic-chemistry.org |

| Energy Input | Heat (Reflux), UV Light | Provides energy for homolytic cleavage to generate radicals. wikipedia.orgnumberanalytics.com |

Carboxylic Acid Functionalization and Protection Strategies during Synthesis

The presence of a carboxylic acid group introduces challenges during radical bromination. The carboxyl group is an electron-withdrawing group, which can deactivate the benzylic position, making the C-H bonds stronger and less susceptible to radical abstraction. google.com Therefore, protecting the carboxylic acid as an ester is a common and effective strategy.

Converting the carboxylic acid to an ester serves two primary purposes. First, it protects the acidic proton from reacting with any basic intermediates. Second, it moderates the deactivating effect of the carboxyl group, facilitating the radical bromination at the benzylic position. Methyl or ethyl esters are commonly used for this purpose due to the relative ease of their formation and subsequent removal. researchgate.netgoogle.com

The esterification can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. researchgate.net For example, methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate is prepared and then brominated, showcasing the utility of the ester as a protected intermediate. google.com

After the selective bromination of the methyl group on the esterified precursor (e.g., methyl 3-(bromomethyl)-5-methylbenzoate), the ester group must be converted back to a carboxylic acid to yield the final product. This is typically accomplished through hydrolysis. google.com

Hydrolysis can be performed under either acidic or basic conditions. quora.com Basic hydrolysis, also known as saponification, is often preferred. rsc.org This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netchemspider.com The reaction produces the carboxylate salt, which is then protonated in a subsequent step by adding a strong acid (e.g., HCl) to yield the final carboxylic acid product. quora.comchemspider.com Studies on the hydrolysis of various methyl benzoates show that the reaction is typically quantitative and efficient, even for sterically hindered esters, especially at elevated temperatures. rsc.orgoieau.fr

Multi-step Synthetic Routes from Simpler Aromatic Precursors

The synthesis of this compound is inherently a multi-step process when starting from readily available precursors. The order of reactions is critical to ensure correct regiochemistry. lumenlearning.com A common and logical starting material is 3,5-dimethylbenzoic acid.

A representative synthetic route would proceed as follows:

Esterification: The starting material, 3,5-dimethylbenzoic acid, is first converted to its methyl ester, methyl 3,5-dimethylbenzoate (B1240308). This step protects the carboxylic acid and facilitates the subsequent bromination. This is typically achieved using methanol in the presence of an acid catalyst.

Regioselective Bromination: The methyl 3,5-dimethylbenzoate undergoes a Wohl-Ziegler reaction. It is treated with one equivalent of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN in a suitable non-polar solvent, such as acetonitrile, under reflux. This selectively brominates one of the two equivalent methyl groups to yield methyl 3-(bromomethyl)-5-methylbenzoate.

Hydrolysis: The final step is the saponification of the ester group. The methyl 3-(bromomethyl)-5-methylbenzoate is heated with aqueous sodium hydroxide, followed by acidification with a strong acid like HCl. This hydrolyzes the ester back to a carboxylic acid, affording the target molecule, this compound.

Synthesis from Dimethylbenzenes and their Derivatives

One fundamental approach begins with dimethylbenzene compounds, such as 1,3-dimethylbenzene (m-xylene) or its derivatives. This pathway involves two main transformations: the selective oxidation of one methyl group to a carboxylic acid and the selective bromination of the other methyl group.

A common precursor derived from dimethylbenzenes is 3,5-dimethylbenzoic acid. This intermediate can be synthesized via the catalytic oxidation of 1,3,5-trimethylbenzene (mesitylene) or through other multi-step sequences starting from m-xylene. Once 3,5-dimethylbenzoic acid is obtained, the subsequent step is the selective bromination of one of the two methyl groups.

Alternatively, a synthesis can start from a pre-functionalized dimethylbenzene. For example, a process starting with 1-bromo-3,5-dimethylbenzene (B43891) involves the oxidation of one of the methyl groups to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com In this specific reaction, 1-bromo-3,5-dimethylbenzene is heated with KMnO₄ in a pyridine (B92270) and water mixture to yield 3-bromo-5-methylbenzoic acid. chemicalbook.com While this yields an isomer, subsequent steps would be required to convert the bromo-substituted ring to the desired bromomethyl group, making this a less direct route for the title compound.

| Starting Material | Reagents | Key Transformation | Product |

| 1,3,5-Trimethylbenzene | Oxidizing Agent (e.g., KMnO₄) | Selective Oxidation | 3,5-Dimethylbenzoic Acid |

| 1-Bromo-3,5-dimethylbenzene | KMnO₄, Pyridine, H₂O | Oxidation | 3-Bromo-5-methylbenzoic acid chemicalbook.com |

Sequential Functionalization of Methylbenzoic Acid Analogues

A more direct and widely employed method is the sequential functionalization of a methylbenzoic acid analogue, specifically 3,5-dimethylbenzoic acid. This approach focuses on the selective benzylic bromination of one of the methyl groups. The presence of the electron-withdrawing carboxylic acid group can hinder the reaction, but suitable conditions can achieve good yields. google.comgoogle.com

The most common method for this transformation is a radical-initiated side-chain bromination. This reaction typically uses N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator such as 2,2'-azo-bis-(2-methyl-propionitrile) (AIBN) or dibenzoyl peroxide. prepchem.comgoogle.com The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene, under reflux conditions. prepchem.comgoogle.com The reaction of a methyl-substituted benzoic acid with NBS and AIBN in CCl₄ under reflux is a well-established protocol for producing the corresponding bromomethyl-benzoic acid, often achieving high yields. prepchem.com This method's applicability to 3,5-dimethylbenzoic acid allows for the synthesis of this compound, although careful control of stoichiometry is needed to favor mono-bromination over di-bromination.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| 3-Methyl-benzoic acid | N-Bromosuccinimide, AIBN | Carbon tetrachloride | Reflux, 20 min | 3-(Bromomethyl)benzoic acid | 80.5% prepchem.com |

| Substituted 3-Methylbenzoic acids | N-Bromosuccinimide, AIBN/Dibenzoyl Peroxide | Chlorobenzene, Acetonitrile | 70-100 °C | Substituted 3-(Bromomethyl)benzoic acids | >88% google.comgoogle.com |

Preparation from (Bromomethyl)phenylmethanol Derivatives

This synthetic strategy involves the oxidation of a pre-existing alcohol functional group on a molecule that already contains the required bromomethyl moiety. A suitable precursor for this route would be (3-(bromomethyl)-5-methylphenyl)methanol.

The synthesis of this precursor could start from 3,5-dimethylbenzoic acid, which is first reduced to (3,5-dimethylphenyl)methanol. Subsequently, selective mono-bromination of one of the methyl groups would yield the target precursor. The final step is the oxidation of the benzylic alcohol group to a carboxylic acid. This oxidation can be accomplished using various oxidizing agents. For instance, potassium permanganate (KMnO₄) in a suitable solvent system like acetone (B3395972) and water can effectively convert a benzylic alcohol to a carboxylic acid. chemicalbook.com A reported synthesis of 3-bromo-5-methylbenzoic acid from (3-bromo-5-methylphenyl)methanol (B1290704) using KMnO₄ in acetone/water at reflux resulted in a 60% yield, demonstrating the feasibility of this type of oxidation. chemicalbook.com

| Precursor | Reagents | Key Transformation | Product |

| (3-(Bromomethyl)-5-methylphenyl)methanol | Oxidizing Agent (e.g., KMnO₄) | Oxidation of alcohol | This compound |

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity is critical in chemical synthesis. For this compound, optimization focuses on solvent choice, temperature control, and effective post-reaction work-up and purification. scielo.br

Solvent Selection and Reaction Temperature Control

The choice of solvent and reaction temperature is particularly crucial for the radical bromination of methylbenzoic acid analogues.

Solvent Selection: Solvents for radical bromination with NBS must be inert to the reaction conditions. Halogenated hydrocarbons are commonly used, including carbon tetrachloride (CCl₄), chlorobenzene, methylene (B1212753) chloride, and 1,2-dichloroethane. google.comprepchem.com Acetonitrile is also a suitable solvent. google.com The solvent's role is to dissolve the reactants and facilitate the radical chain reaction while remaining stable. The choice can influence reaction rates and selectivity.

Reaction Temperature: The reaction temperature is typically dictated by the boiling point of the chosen solvent when the reaction is run under reflux conditions, and it must be sufficient to initiate the decomposition of the radical initiator. prepchem.comgoogle.com For AIBN or dibenzoyl peroxide, temperatures in the range of 70 to 100°C are generally effective. google.comgoogle.com In low-boiling solvents like acetonitrile or methylene chloride, the reaction is preferentially carried out at reflux temperature. google.com Precise temperature control is essential to ensure a steady rate of radical initiation, prevent side reactions, and avoid decomposition of the desired product.

Work-up and Purification Protocols (e.g., Column Chromatography, Recrystallization)

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the pure this compound.

Work-up: The initial work-up for a reaction involving NBS typically involves cooling the reaction mixture and filtering off the succinimide (B58015) by-product. prepchem.comwiley-vch.de The filtrate, containing the product, is then usually washed with aqueous solutions to remove any remaining impurities. These washes may include water, a sodium bisulfite or thiosulfate (B1220275) solution to quench any excess bromine, and brine to aid in the separation of aqueous and organic layers. wiley-vch.de The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. chemicalbook.comprepchem.com

Purification: The crude product obtained after work-up is often purified further using one of two main techniques:

Recrystallization: This is a highly effective method for purifying solid compounds. illinois.edu The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then the solution is slowly cooled to allow the formation of pure crystals of the desired compound, leaving impurities behind in the solution. prepchem.comillinois.edu For similar compounds, recrystallization from solvents like carbon tetrachloride or mixtures including ethyl acetate (B1210297) has been reported. google.comprepchem.com

Column Chromatography: If recrystallization is not effective or if impurities are very similar in structure to the product, silica (B1680970) gel column chromatography is employed. chemicalbook.comwiley-vch.de The crude material is loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol or ethyl acetate and hexanes), separating the components based on their polarity. chemicalbook.comwiley-vch.dersc.org

The choice between recrystallization and column chromatography depends on the nature of the impurities and the required final purity of the this compound. rsc.org

Reactivity and Reaction Mechanisms of 3 Bromomethyl 5 Methylbenzoic Acid

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group of 3-(bromomethyl)-5-methylbenzoic acid is a primary benzylic bromide, making it highly susceptible to nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the bromine atom, readily reacting with a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile and inversion of configuration, although the stereochemical outcome is not relevant for this achiral molecule.

Reactions with Amines and Nitrogen-Containing Nucleophiles

This compound readily undergoes alkylation reactions with primary and secondary amines to form the corresponding substituted benzylamines. This reaction is a standard method for introducing a substituted benzyl (B1604629) group onto a nitrogen atom. The reaction proceeds via a typical S(_N)2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion as the leaving group.

For instance, the reaction with a primary amine, such as methylamine, would yield N-((5-methyl-3-carboxyphenyl)methyl)methanamine. Similarly, reaction with a secondary amine like dimethylamine (B145610) would produce N,N-dimethyl-1-((5-methyl-3-carboxyphenyl)methyl)amine. The general scheme for this reaction is as follows:

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-((5-methyl-3-carboxyphenyl)methyl)alkylamine |

| This compound | Secondary Amine (R₂-NH) | N,N-dialkyl-1-((5-methyl-3-carboxyphenyl)methyl)amine |

Reactions with Thiols and Sulfur-Containing Nucleophiles

Analogous to the reactions with amines, the bromomethyl group is readily substituted by sulfur-containing nucleophiles such as thiols and their conjugate bases, thiolates. These reactions are efficient for the formation of thioethers. The high nucleophilicity of the sulfur atom facilitates the displacement of the bromide ion.

The reaction of this compound with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (R-S), yields a thioether of the structure R-S-CH₂-C₆H₃(CH₃)(COOH).

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Thiol (R-SH) / Base | (Alkyl/Aryl)thiomethyl)-5-methylbenzoic acid |

| This compound | Thiolate (R-S⁻) | (Alkyl/Aryl)thiomethyl)-5-methylbenzoic acid |

Reactions with Carbon-Based Nucleophiles

The electrophilic carbon of the bromomethyl group can also be attacked by various carbon-based nucleophiles, leading to the formation of a new carbon-carbon bond. A key example is the reaction with cyanide ions (CN), which is a versatile method for introducing a nitrile group. researchgate.net The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like DMSO, yields 3-(cyanomethyl)-5-methylbenzoic acid. researchgate.net It is often advantageous to first deprotonate the carboxylic acid with a base to prevent the formation of hydrogen cyanide gas. researchgate.net

| Reactant A | Reactant B | Solvent | Product |

|---|---|---|---|

| This compound | NaCN or KCN | DMSO | 3-(Cyanomethyl)-5-methylbenzoic acid |

Other carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organocuprates, can also participate in substitution reactions with the bromomethyl group, providing routes to more complex carbon skeletons.

Formation of Phosphonium (B103445) Salts via Reaction with Phosphines

This compound reacts with phosphines, most commonly triphenylphosphine (B44618) (PPh₃), to form phosphonium salts. This reaction is the first step in the preparation of Wittig reagents. lumenlearning.comwikipedia.org The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable phosphonium salt. wikipedia.org

The resulting phosphonium salt, (3-carboxy-5-methylbenzyl)triphenylphosphonium bromide, can then be treated with a strong base to form the corresponding ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. masterorganicchemistry.comlibretexts.org

Electrophilic and Radical Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the methyl group is an activating, ortho-, para-directing group. The bromomethyl group is weakly deactivating. The directing effects of these groups will determine the position of substitution for incoming electrophiles.

Given the positions of the existing groups (1, 3, and 5), the positions ortho and para to the activating methyl group are positions 2, 4, and 6. The positions meta to the deactivating carboxylic acid group are 2 and 6. Therefore, electrophilic substitution is most likely to occur at the 2, 4, and 6 positions, with the potential for a mixture of products. For example, nitration of 3-methylbenzoic acid with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products. researchgate.netyoutube.com However, Friedel-Crafts reactions are generally unsuccessful on rings with strongly deactivating groups like a carboxylic acid. quora.combyjus.com

Radical substitution can occur at the benzylic methyl group under appropriate conditions. For instance, radical bromination of toluic acid derivatives can be achieved using N-bromosuccinimide (NBS) and a radical initiator. researchgate.netacs.org

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group of this compound can undergo a variety of characteristic reactions.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. tcu.eduyoutube.comyoutube.com For example, reaction with methanol (B129727) and a catalytic amount of sulfuric acid will yield methyl 3-(bromomethyl)-5-methylbenzoate. mdpi.commdpi.com This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. organic-chemistry.org This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using a coupling agent. libretexts.org Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org For instance, reaction with ammonia (B1221849) would yield 3-(bromomethyl)-5-methylbenzamide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orglibretexts.orgchemistrysteps.comyoutube.comyoutube.com This would convert the carboxylic acid group to a hydroxymethyl group, yielding (3-(bromomethyl)-5-methylphenyl)methanol.

Esterification and Amide Formation

The carboxylic acid group of this compound readily undergoes esterification and amide formation, which are fundamental reactions in organic chemistry.

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. The Fischer-Speier esterification is a common method, typically involving refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Alternatively, milder, non-acidic conditions can be employed. For instance, reacting the carboxylic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can yield the ester under ambient conditions.

Amide Formation: The synthesis of amides from this compound requires the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid group is typically "activated" first. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC. These reagents facilitate the formation of an amide bond under mild conditions.

The general schemes for these reactions are presented below:

| Reaction Type | Reactants | Conditions | Product |

| Esterification | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3-(Bromomethyl)-5-methylbenzoate ester |

| Amide Formation | This compound, Amine (R-NH₂) | Coupling agent (e.g., DCC, EDC) | N-substituted-3-(bromomethyl)-5-methylbenzamide |

Decarboxylation and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from simple aromatic carboxylic acids is a challenging transformation that typically requires harsh conditions. Benzoic acid itself is thermally stable, and its decarboxylation necessitates high temperatures, often in the presence of a catalyst.

For this compound, the removal of the carboxylic acid group is not a facile process under standard laboratory conditions. Thermal decarboxylation would require temperatures high enough to potentially cause decomposition or side reactions involving the reactive bromomethyl group. However, transition-metal-catalyzed decarboxylation reactions have been developed for aryl carboxylic acids. Catalytic systems based on copper, silver, palladium, or rhodium can facilitate the extrusion of CO₂ at lower temperatures. These reactions often proceed through the formation of an aryl-metal intermediate, which is then protonated to yield the decarboxylated product. While specific studies on this compound are not prevalent, it is expected that such catalytic methods would be necessary to achieve its conversion to 1-bromo-3,5-dimethylbenzene (B43891).

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromomethyl group in this compound serves as a benzylic halide, which is an excellent electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are particularly powerful tools for forming new carbon-carbon bonds at this position. These reactions typically proceed at the C(sp³)-Br bond of the bromomethyl group.

Cross-Coupling Strategies with Aryl, Alkenyl, and Alkynyl Partners

The versatility of this compound as a coupling partner is demonstrated by its ability to react with a range of nucleophilic species.

Aryl Partners (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction enables the coupling of the benzylic bromide with aryl- or vinyl-boronic acids or their esters. nih.govnih.gov This reaction is catalyzed by a palladium(0) complex in the presence of a base. This strategy is highly effective for synthesizing diarylmethane derivatives, which are important structural motifs in many biologically active compounds and materials. libretexts.org Potassium aryltrifluoroborates have also been shown to be effective coupling partners for benzylic halides. libretexts.org

Alkenyl Partners (Heck Reaction): The Heck reaction involves the palladium-catalyzed coupling of the benzylic bromide with an alkene to form a substituted alkene. libretexts.orgwikipedia.orgharvard.edu The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. This method allows for the introduction of a vinyl group at the benzylic position, leading to the formation of allylarene derivatives.

Alkynyl Partners: Palladium-catalyzed cross-coupling reactions can also be used to connect the benzylic carbon to an alkynyl group. For instance, Sonogashira-type couplings, or related reactions using pre-formed lithium acetylides, can effectively form a C(sp³)–C(sp) bond, yielding propargyl-arene structures. acs.org

A summary of these cross-coupling strategies is provided in the table below.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Diaryl- or Triarylmethane derivative |

| Heck | Alkene | Pd(0) catalyst, Base | Allylarene derivative |

| Alkynylation | Terminal alkyne/Lithium acetylide | Pd(0) catalyst, (optional Cu(I) co-catalyst) | Propargyl-arene derivative |

Mechanistic Aspects of Metal-Catalyzed Transformations of this compound Derivatives

The mechanisms of the Suzuki-Miyaura and Heck reactions involving derivatives of this compound follow well-established catalytic cycles centered on palladium.

Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: The cycle begins with the oxidative addition of the benzylic bromide to a palladium(0) complex, forming a benzylpalladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by the base to form a boronate species. This species then undergoes transmetalation with the benzylpalladium(II) complex, where the aryl group from the boron replaces the bromide on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the two organic groups (benzyl and aryl) from the palladium center. This forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. acs.org

Heck Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki reaction, the first step is the oxidative addition of the benzylic bromide to a palladium(0) catalyst, generating a benzylpalladium(II) species. harvard.edu

Migratory Insertion: The alkene coupling partner coordinates to the palladium complex and then undergoes migratory insertion into the palladium-benzyl bond. This step forms a new carbon-carbon bond and a new alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product.

Reductive Elimination/Base Regeneration: The base present in the reaction mixture removes the hydride from the palladium and regenerates the active palladium(0) catalyst. libretexts.orgucmerced.edu

Stereochemical Considerations in Reactions of this compound

The compound this compound is achiral as it does not possess any stereocenters. However, stereochemical outcomes become an important consideration when it undergoes reactions that could potentially generate a new chiral center, particularly at the benzylic carbon.

In the context of the metal-catalyzed cross-coupling reactions discussed, the stereochemistry of the oxidative addition step is of paramount importance. It is well-documented that the oxidative addition of palladium(0) to benzylic halides proceeds with inversion of configuration at the benzylic carbon. libretexts.orgwikipedia.orgharvard.edu

While the starting material itself is achiral, if a chiral derivative were used (for example, where one of the benzylic hydrogens is replaced with a deuterium (B1214612) or another substituent, creating a stereocenter), the Suzuki-Miyaura or Heck reaction would proceed with inversion of this stereocenter. This principle is crucial for the design of asymmetric syntheses. By using chiral ligands on the palladium catalyst, it is possible to influence the reaction pathway and achieve enantioselective transformations, even starting from prochiral substrates. Although the parent compound is achiral, understanding the inherent stereochemical course of its key reactions is fundamental for its application in more complex, stereocontrolled synthetic strategies.

Derivatization Strategies for Analytical and Functionalization Purposes

Chemical Derivatization for Chromatographic Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying chemical compounds. However, molecules like 3-(Bromomethyl)-5-methylbenzoic acid may exhibit poor retention on common reversed-phase columns and lack a strong chromophore or fluorophore, leading to low detection sensitivity. nih.gov Chemical derivatization can overcome these limitations by introducing moieties that enhance detectability and improve chromatographic behavior. researchgate.net

To significantly increase detection sensitivity in HPLC, the carboxylic acid group of this compound can be converted into a highly fluorescent ester. This is achieved by reacting the carboxylic acid with a fluorescent labeling reagent. These reagents typically contain a reactive group that forms a stable covalent bond with the carboxyl group under mild conditions.

A common strategy involves the use of fluorescent reagents containing a bromomethyl or chloromethyl group, which readily react with carboxylic acids in the presence of a catalyst to form fluorescent esters. nih.gov For instance, a widely used reagent is 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). The reaction proceeds by esterification, where the carboxylate anion of this compound acts as a nucleophile, displacing the bromide ion on the reagent. This results in a derivative that incorporates the highly fluorescent coumarin (B35378) moiety, allowing for detection at picogram levels using a fluorescence detector. researchgate.net The resulting ester is stable enough for analysis on reversed-phase HPLC systems.

The general reaction can be summarized as follows: this compound + Fluorescent Labeling Reagent (e.g., 4-Bromomethyl-7-methoxycoumarin) → Fluorescent Ester Derivative + HBr

| Derivatization Reagent | Reactive Group | Resulting Derivative | Detection Principle |

| 4-Bromomethyl-7-methoxycoumarin | Bromomethyl | Coumarin Ester | Fluorescence (Ex: ~328 nm, Em: ~380 nm) |

| 9-Anthryldiazomethane (ADAM) | Diazomethyl | Anthracene Ester | Fluorescence |

| 5-(Bromomethyl)fluorescein | Bromomethyl | Fluorescein Ester | Fluorescence thermofisher.com |

This interactive table summarizes common fluorescent labeling approaches for carboxylic acids applicable to this compound.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. Due to its polarity and low volatility, direct analysis of this compound by GC is challenging. libretexts.orgcolostate.edu Derivatization is therefore essential to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. The two most common methods for derivatizing carboxylic acids for GC-MS analysis are alkylation (specifically esterification) and silylation. libretexts.orgcolostate.eduresearchgate.net

Alkylation (Esterification): This method involves converting the carboxylic acid group into an ester, typically a methyl ester, which is significantly more volatile. libretexts.org A common reagent for this is a solution of boron trifluoride (BF₃) in methanol (B129727). Heating the benzoic acid derivative with this reagent results in the formation of the corresponding methyl ester. Another approach is the use of diazomethane, although it is highly toxic and explosive. colostate.edu

Silylation: This is one of the most universal methods for derivatizing compounds with active hydrogen atoms, such as carboxylic acids. libretexts.orgcolostate.edu Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This reaction eliminates intermolecular hydrogen bonding, thereby reducing the polarity and increasing the volatility of the analyte. libretexts.org The resulting TMS esters are thermally stable and exhibit excellent chromatographic properties. nih.gov

| Derivatization Method | Common Reagent(s) | Derivative Formed | Key Advantage |

| Alkylation (Esterification) | Boron trifluoride in Methanol (BF₃/MeOH) | Methyl Ester | Forms stable, volatile derivatives. nih.gov |

| Silylation | BSTFA or MSTFA (+TMCS catalyst) | Trimethylsilyl (TMS) Ester | Highly effective, versatile, and produces volatile derivatives. nih.govnih.gov |

This interactive table outlines the primary derivatization methods for preparing this compound for GC-MS analysis.

Electrochemical Derivatization Techniques

Electrochemical detection in HPLC can offer high sensitivity without derivatization for compounds that are naturally electroactive. mdpi.com However, many carboxylic acids are not. Electrochemical derivatization involves attaching an electrochemically active tag to the analyte to make it suitable for highly sensitive electrochemical detection. While less common than fluorescent labeling, this approach can be valuable. For carboxylic acids, derivatization can be achieved using reagents that possess easily oxidizable or reducible moieties. For example, chiral ferrocene (B1249389) reagents have been used to derivatize carboxylic acids, enabling their analysis by HPLC with electrochemical detection. researchgate.net More recent developments in electrochemistry have focused on using electrochemical reactions to synthesize anhydrides from carboxylic acids in-situ, which can then react with other molecules in a one-pot derivatization. acs.org This emerging area holds potential for developing novel analytical strategies for compounds like this compound.

Bioconjugation and Labeling Approaches

The bromomethyl group on this compound is a key functional handle for bioconjugation. As a benzyl (B1604629) bromide derivative, it is an electrophilic alkylating agent that can form stable covalent bonds with nucleophilic residues on biomolecules, particularly proteins.

In proteomics, the selective labeling of proteins is crucial for studying their function, localization, and interactions. The bromomethyl group can be used to target specific amino acid side chains. The most common target for such alkylating agents is the thiol group of cysteine residues, which is a strong nucleophile under physiological conditions. The reaction forms a stable thioether bond, effectively tethering the this compound molecule to the protein.

This "tagging" can be used to introduce a benzoic acid moiety onto the protein surface, which could alter its properties or provide a handle for further modifications via its own carboxylic acid group. While reagents like bromomaleimides are more commonly cited for cysteine modification, the underlying principle of alkylating the thiol group is similar. nih.govresearchgate.net

While this compound itself is a monofunctional labeling agent, its structure serves as a blueprint for designing heterobifunctional crosslinking agents. nih.gov Crosslinking agents are molecules with two or more reactive groups that can covalently link interacting proteins or different domains within a single protein, providing valuable structural information. nih.gov

By modifying the carboxylic acid group of this compound—for example, by converting it to an N-hydroxysuccinimide (NHS) ester—a heterobifunctional crosslinker can be created. The NHS ester would react with primary amines (the N-terminus and lysine (B10760008) side chains of proteins), while the bromomethyl group would react with nucleophilic residues like cysteine. nih.gov This dual reactivity allows for a "plant-and-cast" strategy, where one end of the crosslinker attaches to a lysine residue, and the other end captures a nearby cysteine or other nucleophilic residue, providing distance constraints for structural modeling of proteins and protein complexes. nih.gov

| Target Residue | Reactive Group on Agent | Covalent Bond Formed | Application |

| Cysteine | Bromomethyl | Thioether | Site-specific protein labeling |

| Lysine, N-terminus | NHS Ester (activated carboxyl) | Amide | Protein labeling, first step in crosslinking |

This interactive table details the bioconjugation and crosslinking applications based on the reactive groups of this compound and its derivatives.

Applications of 3 Bromomethyl 5 Methylbenzoic Acid As a Versatile Chemical Building Block

Contributions to Medicinal Chemistry and Pharmaceutical Research

3-(Bromomethyl)-5-methylbenzoic acid serves as a crucial intermediate in the synthesis of complex molecules aimed at therapeutic applications. Its bifunctional nature, featuring both a reactive bromomethyl group and a carboxylic acid, allows for its incorporation into diverse molecular scaffolds, making it a valuable building block in drug discovery.

Synthesis of Drug Candidates (e.g., Anti-inflammatory Agents, Kinase Inhibitors, Receptor Modulators)

The unique structure of this compound is particularly useful for creating targeted therapeutic agents. Its utility has been demonstrated in the development of potent and selective kinase inhibitors, a class of drugs that interfere with kinase enzymes responsible for cell signaling and growth.

One notable application is in the synthesis of indolinone derivatives, which have been investigated as protein kinase inhibitors. In this context, this compound is used as a key reagent to introduce a specific benzoic acid moiety onto the indolinone scaffold. This is achieved by reacting it with a substituted indolin-2-one, where the bromomethyl group alkylates a nitrogen atom on the core structure. The resulting molecule combines the indolinone core, known for its kinase-inhibiting potential, with the structural features imparted by the this compound fragment, leading to the creation of novel drug candidates for therapeutic intervention in diseases driven by aberrant kinase activity.

Furthermore, this compound is a critical starting material for potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a key target in oncology. The p53 protein is a vital tumor suppressor, and its inhibition by MDM2 is a common mechanism for cancer cells to evade apoptosis. Researchers have developed piperidinone-based inhibitors that block this interaction, thereby reactivating p53. In the synthesis of these advanced drug candidates, this compound is used to construct a part of the molecule that mimics a key amino acid residue of p53, enabling the final compound to bind tightly within a specific pocket of the MDM2 protein.

Precursor for Biologically Active Molecules

Beyond its direct use in constructing final drug candidates, this compound is a precursor for a range of biologically active molecules. Its role in the synthesis of MDM2-p53 interaction inhibitors highlights its importance in creating compounds with significant potential in cancer therapy.

The development of the highly potent inhibitor AM-6761 serves as a prime example. nih.gov The synthesis pathway for this class of molecules involves multi-step sequences where the this compound moiety is incorporated to form a key structural component of the final piperidinone inhibitor. nih.gov This demonstrates the compound's value as a foundational element upon which more complex, biologically active structures are built. The resulting molecules have shown remarkable potency in biochemical and cellular assays, underscoring the strategic importance of this precursor in the discovery of novel anti-cancer agents. nih.gov

Table 1: Examples of Drug Candidates Synthesized Using this compound

| Drug Candidate Class | Target | Therapeutic Area | Role of this compound |

|---|---|---|---|

| Piperidinone Derivatives (e.g., AM-6761) | MDM2-p53 Interaction | Oncology | Key building block for constructing the ligand that binds to the MDM2 protein. nih.gov |

Development of 2H-Indazole Based Libraries

A review of scientific and patent literature does not indicate a specific role for this compound in the development of 2H-indazole based libraries. While related brominated benzoic acid derivatives may be used in various heterocyclic syntheses, the application of this specific isomer for this purpose is not documented.

Role in Materials Science and Polymer Chemistry

The utility of this compound is predominantly documented within the sphere of medicinal chemistry. Its applications in materials science and polymer chemistry are not widely established in the available literature.

Synthesis of Functionalized Polymers and Hyperbranched Polyesters

There is no significant evidence in the reviewed scientific literature to suggest that this compound is a commonly used monomer or functionalizing agent for the synthesis of functionalized polymers or hyperbranched polyesters.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Current research on the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) does not feature this compound as a primary building block or linker. The design of these porous materials typically relies on other multitopic organic linkers.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| AM-6761 |

| Murine Double Minute 2 (MDM2) |

Development of Advanced Materials with Specific Properties

The unique bifunctional nature of this compound, possessing both a carboxylic acid group and a reactive bromomethyl group, positions it as a valuable monomer and linker in the development of advanced materials. While specific polymers or materials incorporating this exact molecule are not extensively detailed in publicly available research, its structural motifs are analogous to linkers used in creating functional polymers and porous crystalline structures like metal-organic frameworks (MOFs).

The carboxylic acid moiety can participate in condensation polymerization to form polyesters or polyamides. More significantly, it can coordinate with metal ions to serve as an organic linker in the synthesis of MOFs. nih.govresearchgate.net MOFs are known for their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.govmdpi.com The presence of the methyl group on the benzene (B151609) ring can influence the resulting framework's pore size and surface properties.

Furthermore, the bromomethyl group offers a site for post-synthetic modification. After the initial material (e.g., a polymer or MOF) is formed, the reactive C-Br bond can be targeted for further chemical transformations. This allows for the covalent grafting of specific functional molecules onto the material's surface, thereby tailoring its properties for specific applications, such as creating specialized sensor surfaces or catalytic sites. nih.gov This dual functionality enables the design of materials with a pre-defined primary structure and subsequently introduced secondary functions.

Applications in Agricultural Chemistry

In the field of agricultural chemistry, this compound and its close structural relatives serve as critical intermediates. Their utility is most pronounced in the synthesis of complex active ingredients for crop protection products.

Intermediates for Herbicide Synthesis

Patent literature extensively documents that derivatives of 3-bromomethylbenzoic acid are valuable starting materials, or reactants, in the synthesis of certain herbicides. google.comgoogle.com The process often involves the side-chain bromination of a corresponding 3-methylbenzoic acid derivative to install the reactive bromomethyl group. google.com This functional group is then elaborated through subsequent chemical steps to build the final, more complex herbicidal molecule.

For instance, compounds like 3-bromomethyl-2-chloro-4-methylsulfonylbenzoic acid are specifically cited as key intermediates. google.com The synthesis of these intermediates highlights the industrial importance of the 3-(bromomethyl)benzoic acid scaffold. The core structure is strategically modified with other substituents on the aromatic ring to modulate the biological activity and selectivity of the final herbicide.

The following table outlines the role of such compounds as precursors in herbicide synthesis pathways.

| Starting Material Precursor | Key Intermediate | Application |

| Substituted 3-Methylbenzoic Acid | Substituted 3-Bromomethylbenzoic Acid | Synthesis of herbicidally active compounds |

Contribution to Other Specialized Organic Syntheses

Beyond its role in agrochemicals, the distinct reactivity of its two functional groups makes this compound a useful component in various specialized organic syntheses.

Synthesis of Complex Organic Molecules

The orthogonal reactivity of the carboxylic acid and the benzyl (B1604629) bromide functionalities makes this compound a strategic building block for the stepwise assembly of complex organic molecules. The carboxylic acid can be converted to an ester or amide under one set of conditions, leaving the bromomethyl group untouched. Subsequently, the bromomethyl group, a potent electrophile, can undergo nucleophilic substitution to introduce a wide array of other functionalities. This allows the molecule to act as a versatile linker, connecting different molecular fragments in a controlled and predictable manner during a multi-step synthesis.

Precursor for Thiol-Containing Compounds

The bromomethyl group is an excellent electrophilic site for reactions with sulfur nucleophiles, making this compound a valuable precursor for synthesizing thiol-containing aromatic acids. libretexts.orgmsu.edu Thiols and their derivatives (sulfides) are important in medicinal chemistry and materials science. nih.govrsc.org The conversion of the bromomethyl group to a thiol (mercaptan) or a protected thiol group can be achieved through several reliable synthetic methods. mdpi.com

The direct reaction with sodium hydrosulfide (B80085) can yield the corresponding thiol. Alternatively, a more common and milder two-step procedure involves reaction with thiourea (B124793) to form a stable isothiouronium salt, which is then hydrolyzed under basic conditions to release the free thiol. This method avoids the direct handling of odorous and easily oxidized thiol reagents.

The table below illustrates potential synthetic pathways from the bromomethyl precursor to key sulfur-containing derivatives.

| Reagent | Intermediate Product | Final Product | Reaction Type |

| Thiourea, followed by NaOH(aq) | Isothiouronium Salt | 3-(Mercaptomethyl)-5-methylbenzoic acid | Nucleophilic Substitution / Hydrolysis |

| Sodium thiomethoxide (NaSMe) | N/A | 3-((Methylthio)methyl)-5-methylbenzoic acid | Nucleophilic Substitution (SN2) |

These transformations provide access to a class of bifunctional molecules containing both a carboxylic acid and a sulfur-based functional group, which can be used for further elaboration, surface functionalization, or the construction of self-assembled monolayers.

Computational and Theoretical Studies on 3 Bromomethyl 5 Methylbenzoic Acid and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. nih.gov These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of benzoic acid derivatives are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, DFT calculations on 3,5-dinitrobenzoic acid have been used to analyze its geometry, vibrational frequencies, and electronic characteristics. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically shown in blue) and nucleophilic (electron-rich, typically shown in red) regions. nih.gov This information is critical for predicting how the molecule will interact with other molecules, such as biological receptors.

For a molecule like 3-(Bromomethyl)-5-methylbenzoic acid, the electron-withdrawing bromine atom and carboxylic acid group, along with the electron-donating methyl group, would create a complex electronic environment. DFT calculations could precisely map these electronic features and predict sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Quantum Chemical Descriptors for Benzoic Acid Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzoic Acid | -7.52 | -1.23 | 6.29 | 2.65 |

| 3,5-Dinitrobenzoic Acid | -9.18 | -4.01 | 5.17 | 3.48 |

| 3-Methoxy-2,4,5-trifluorobenzoic Acid | -7.01 | -1.98 | 5.03 | 4.87 |

Note: The data presented in this table is illustrative and derived from various computational studies on benzoic acid derivatives. The exact values can vary depending on the level of theory and basis set used in the calculations.

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.gov These studies are fundamental in drug discovery and design, helping to elucidate the mechanism of action of potential therapeutic agents.

The process begins with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data or through homology modeling. The ligand is then "docked" into the protein's binding site using specialized software. The program samples a vast number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy. A more negative binding energy generally indicates a more stable and favorable interaction.

For derivatives of this compound, docking studies could be employed to investigate their potential as inhibitors of various enzymes. For example, benzoic acid derivatives have been studied as potential inhibitors of the SARS-CoV-2 main protease. nih.gov In such a study, the derivatives would be docked into the active site of the protease, and their binding modes and energies would be analyzed. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein, are examined to understand the basis of binding.

Table 2: Illustrative Molecular Docking Results of Benzoic Acid Derivatives against a Hypothetical Protein Target

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| 3-(Chloromethyl)-5-methylbenzoic acid | -6.8 | TYR-23, LYS-45, PHE-187 |

| 3-(Fluoromethyl)-5-methylbenzoic acid | -6.5 | TYR-23, LYS-45 |

| 3-(Iodomethyl)-5-methylbenzoic acid | -7.2 | TYR-23, LYS-45, PHE-187, LEU-190 |

| 3-(Hydroxymethyl)-5-methylbenzoic acid | -7.0 | TYR-23, LYS-45, ASP-188 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Mechanistic Investigations using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. rsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For this compound, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Computational studies can be employed to elucidate the mechanism of such reactions. For instance, a study on the reaction of α-bromoacetophenones with a hydroxide (B78521) ion using DFT calculations revealed the existence of a transition state that can lead to either substitution or addition, depending on the substituents on the aromatic ring. nih.gov A similar approach could be applied to understand the reactivity of the bromomethyl group in this compound with various nucleophiles.

These computational investigations can distinguish between different possible reaction pathways, such as SN1 and SN2 mechanisms, by calculating the energies of the respective intermediates and transition states. mdpi.com The influence of solvent on the reaction mechanism can also be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. iomcworld.com By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features required for a desired biological effect. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate structural or physicochemical properties of compounds with their biological activities. nih.gov

For benzoic acid derivatives, numerous SAR and QSAR studies have been conducted to explore their potential in various therapeutic areas. For example, SAR studies on benzoic acid derivatives as local anesthetics have shown that the nature of the substituents on the aryl ring significantly affects their potency. pharmacy180.comyoutube.com Electron-donating groups in the ortho or para positions generally enhance activity.

In the context of antibacterial agents, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Similarly, SAR studies on benzoic acid derivatives for anti-sickling properties have indicated that strong electron-donating groups on the benzene ring with moderate lipophilicity are crucial for potent activity. iomcworld.com

For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with modifications at the bromomethyl, methyl, and carboxylic acid positions, as well as on the aromatic ring. The biological activity of these analogues would then be tested, and the results would be analyzed to establish clear relationships between structure and activity. This information would be invaluable for the rational design of more potent and selective compounds.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways for 3-(Bromomethyl)-5-methylbenzoic Acid

The chemical industry's shift towards sustainability has spurred research into environmentally benign methods for synthesizing key chemical intermediates like this compound. Traditional synthesis routes often rely on hazardous reagents and solvents, generating significant waste. Future research is focused on greener alternatives that enhance safety, reduce environmental impact, and improve efficiency.

One promising avenue is the adoption of safer solvent systems. For instance, a continuous-flow protocol for benzylic bromination has been developed using acetonitrile (B52724), a less hazardous alternative to traditionally used chlorinated solvents like carbon tetrachloride (CCl4). acs.org This approach not only improves the safety profile of the reaction but also allows for easier scalability. acs.org

The use of bio-based feedstocks is another critical area of research. Scientists are exploring pathways to produce benzoic acid derivatives from renewable resources like lignin (B12514952), a complex polymer found in plant cell walls. rsc.org This approach aims to replace petroleum-derived starting materials, offering a more sustainable route for producing valuable chemicals. rsc.orgresearchgate.net Additionally, biotechnological methods, such as whole-cell biocatalysis, are being investigated for the synthesis of benzoic acid and its derivatives from simple carbohydrates, further reducing reliance on fossil fuels. researchgate.netmdpi.com

| Greener Strategy | Description | Potential Benefits |

|---|---|---|

| Alternative Solvents | Replacing hazardous solvents like CCl4 with safer alternatives such as acetonitrile. acs.org | Improved safety, reduced environmental toxicity. |

| Continuous-Flow Synthesis | Utilizing microchannel or flow reactors for reactions like photocatalytic bromination. acs.orgacs.orgnih.gov | Enhanced safety, better process control, easy scalability, and higher efficiency. acs.orgacs.orgnih.gov |

| Bio-based Feedstocks | Synthesizing benzoic acid derivatives from renewable sources like lignin or via microbial fermentation. rsc.orgresearchgate.netmdpi.com | Reduced carbon footprint, decreased reliance on non-renewable petroleum resources. mdpi.com |

| Waste Reduction | Optimizing reactions to improve yield and reduce the process mass index (PMI). researchgate.netepa.gov | Lower environmental impact and reduced manufacturing costs. epa.gov |

Exploration of Novel Catalytic Transformations

Catalysis is at the forefront of innovation in the synthesis of this compound and its derivatives. Researchers are actively exploring novel catalytic systems to achieve higher selectivity, efficiency, and sustainability. A significant area of focus is photocatalysis, which utilizes light to drive chemical reactions.

Visible-light-induced photocatalysis offers a green and efficient method for benzylic bromination. mdpi.com This technique can proceed under mild conditions, often at room temperature, and can reduce the need for harsh chemical initiators. researchgate.net For example, photocatalytic oxidative benzylic bromination using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) is considered a green process for synthesizing benzyl (B1604629) bromides. acs.orgnih.gov The reaction can be performed in microchannel reactors to mitigate safety risks and improve efficiency. acs.orgnih.gov Studies have shown that under optimal conditions, high conversion and yield can be achieved. nih.gov

Various photocatalysts are being investigated for their efficacy in these transformations. Organic dyes like Eosin Y disodium (B8443419) salt have been successfully employed as photoredox catalysts for the bromination of benzylic compounds. mdpi.com Inorganic materials such as Li2MnO3 have also demonstrated potential as photocatalysts for the mono-bromination of hydrocarbons. mdpi.com Interestingly, some research indicates that visible-light-induced bromination with N-bromosuccinimide (NBS) can be highly efficient and selective even without a photocatalyst, simplifying the reaction setup. researchgate.net

The development of solid acid catalysts is another promising direction. Technologies like the AlkyClean® process, which uses a zeolite catalyst, have successfully replaced hazardous liquid acids in other industrial applications, demonstrating the potential for safer and more environmentally friendly catalytic systems. epa.gov The principles behind such innovations could inspire the development of solid catalysts for the synthesis and transformation of this compound.

| Catalytic Approach | Catalyst/Method Example | Key Features | Reference |

|---|---|---|---|

| Photocatalytic Oxidative Bromination | HBr/H2O2 under light irradiation | Green process using an oxidant and a bromine source, often performed in a microchannel reactor for safety and efficiency. | acs.orgnih.gov |

| Photoredox Catalysis | Eosin Y disodium salt | Utilizes an organic dye as a catalyst under visible light, enabling C-H bond bromination in a mixed solvent system. | mdpi.com |

| Inorganic Photocatalysis | Li2MnO3 | Enables mono-bromination of hydrocarbons with Br2 under fluorescent light and O2 pressure. | mdpi.com |

| Catalyst-Free Photoinduction | NBS under visible light | A simple and efficient protocol for selective monobromination without the need for a dedicated photocatalyst. | researchgate.net |

Expansion of Applications in Emerging Fields

This compound is a versatile chemical intermediate with established use in organic synthesis. chemicalbook.com However, ongoing research aims to unlock its potential in a variety of emerging high-value fields, including medicinal chemistry and materials science.

In medicinal chemistry, benzoic acid and its derivatives are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). rsc.orgijcrt.org They are integral to the structure of drugs targeting a wide range of diseases. For instance, benzoic acid derivatives have been synthesized and tested as inhibitors of influenza neuraminidase. nih.gov The unique structure of this compound, with its reactive bromomethyl group and carboxylic acid functionality, makes it an attractive scaffold for developing new therapeutic agents. It can be utilized in fragment-based drug design (FBDD), a strategy for creating lead compounds for new drug targets. nih.gov

The compound also holds promise in the field of materials science. The functional groups on this compound allow it to be incorporated into larger molecular structures, such as metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and separation. The ability to modify the organic linkers, such as by using derivatives of benzoic acid, is key to tuning the properties of these materials for specific applications.

Furthermore, derivatives of 3-bromomethylbenzoic acid are valuable starting materials in the synthesis of certain herbicides. google.comgoogle.com Research into new derivatives could lead to the development of more effective and selective agrochemicals. The reactivity of the bromomethyl group allows for the introduction of various other functional groups, enabling the creation of a diverse library of compounds for screening in these and other applications.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The development of more sophisticated and efficient synthetic pathways for this compound is intrinsically linked to advancements in analytical chemistry. Advanced characterization techniques are crucial for real-time reaction monitoring, which allows for precise process control, optimization of reaction conditions, and ensuring high product purity.

In-line and on-line analytical methods provide continuous data throughout the course of a reaction, offering significant advantages over traditional off-line analysis. nih.gov Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be automated to provide real-time quantitative and qualitative information about reaction components. rsc.org This enables researchers to construct accurate reaction profiles, study reaction mechanisms, and quickly identify optimal conditions. rsc.orgfigshare.com

Spectroscopic methods are also powerful tools for real-time monitoring. In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the tracking of key intermediates and the collection of kinetic data under actual reaction conditions. mpg.de Benchtop NMR spectrometers are increasingly being used for this purpose, enhancing the sustainability of production processes by helping to optimize yield and minimize waste. magritek.com

Raman spectroscopy is another valuable technique that can be integrated with flow reactors to monitor reactions in real time. nih.gov By identifying a unique spectral band for the product, researchers can track its formation and determine the reaction's progress continuously. nih.gov These advanced analytical tools are indispensable for the development of robust, scalable, and sustainable processes for the synthesis of this compound.

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Automated HPLC-MS | Real-time reaction progress monitoring and quantification of components. | Provides highly reproducible and accurate reaction profiles, useful for mechanistic studies and process optimization. | rsc.orgfigshare.com |